- Nature-inspired remodeling of (aza)indoles to meta-aminoaryl nicotinates for late-stage conjugation of vitamin B3 to (hetero)arylamines, Nature Communications, 2020, 11(1),

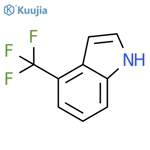

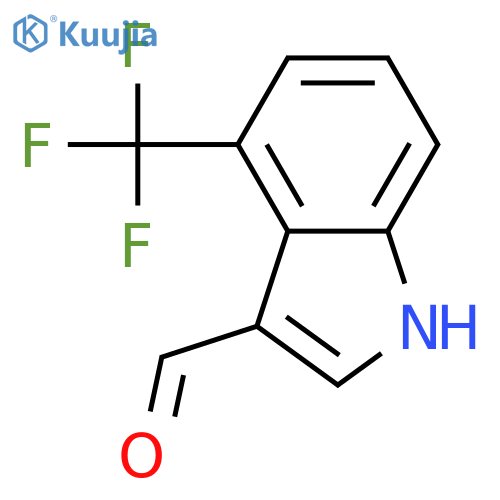

Cas no 959236-12-5 (4-(trifluoromethyl)-1H-indole-3-carbaldehyde)

959236-12-5 structure

商品名:4-(trifluoromethyl)-1H-indole-3-carbaldehyde

CAS番号:959236-12-5

MF:C10H6F3NO

メガワット:213.15595293045

MDL:MFCD09954786

CID:1123190

PubChem ID:34175959

4-(trifluoromethyl)-1H-indole-3-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-(trifluoromethyl)-1H-Indole-3-carboxaldehyde

- 4-(trifluoromethyl)-1H-indole-3-carbaldehyde

- 4-(Trifluoromethyl)-1H-indole-3-carboxaldehyde (ACI)

- F15931

- MFCD09954786

- SY056975

- 4-(Trifluoromethyl)indole-3-carbaldehyde

- SCHEMBL3676142

- DB-348873

- CS-12404

- 959236-12-5

- AC-29781

- Z1509199160

- AKOS022669253

- CS-0374156

- EN300-7464650

- DTXSID201248166

-

- MDL: MFCD09954786

- インチ: 1S/C10H6F3NO/c11-10(12,13)7-2-1-3-8-9(7)6(5-15)4-14-8/h1-5,14H

- InChIKey: YGSKOERZFUTESV-UHFFFAOYSA-N

- ほほえんだ: O=CC1C2C(=CC=CC=2C(F)(F)F)NC=1

計算された属性

- せいみつぶんしりょう: 213.04014830g/mol

- どういたいしつりょう: 213.04014830g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 254

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 32.9Ų

4-(trifluoromethyl)-1H-indole-3-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0546-250MG |

4-(trifluoromethyl)-1H-indole-3-carbaldehyde |

959236-12-5 | 95% | 250MG |

¥ 963.00 | 2023-04-12 | |

| Enamine | EN300-7464650-0.25g |

4-(trifluoromethyl)-1H-indole-3-carbaldehyde |

959236-12-5 | 95.0% | 0.25g |

$116.0 | 2025-03-11 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y08655-250mg |

4-(Trifluoromethyl)-1H-indole-3-carbaldehyde |

959236-12-5 | 95% | 250mg |

¥1529.0 | 2024-07-16 | |

| Chemenu | CM242973-1g |

4-(Trifluoromethyl)-1H-indole-3-carbaldehyde |

959236-12-5 | 95% | 1g |

$556 | 2021-08-04 | |

| Alichem | A199001066-5g |

4-(Trifluoromethyl)-1H-indole-3-carbaldehyde |

959236-12-5 | 98% | 5g |

$924.80 | 2023-08-31 | |

| eNovation Chemicals LLC | D696266-1g |

4-(Trifluoromethyl)indole-3-carbaldehyde |

959236-12-5 | 95% | 1g |

$320 | 2024-07-20 | |

| Enamine | EN300-7464650-0.1g |

4-(trifluoromethyl)-1H-indole-3-carbaldehyde |

959236-12-5 | 95.0% | 0.1g |

$83.0 | 2025-03-11 | |

| Enamine | EN300-7464650-0.5g |

4-(trifluoromethyl)-1H-indole-3-carbaldehyde |

959236-12-5 | 95.0% | 0.5g |

$218.0 | 2025-03-11 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y08655-5g |

4-(Trifluoromethyl)-1H-indole-3-carbaldehyde |

959236-12-5 | 95% | 5g |

¥11809.0 | 2024-07-16 | |

| Chemenu | CM242973-1g |

4-(Trifluoromethyl)-1H-indole-3-carbaldehyde |

959236-12-5 | 95% | 1g |

$588 | 2024-07-18 |

4-(trifluoromethyl)-1H-indole-3-carbaldehyde 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 45 - 120 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt; 15 - 30 min, neutralized, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt; 15 - 30 min, neutralized, rt

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C; 10 min, 0 °C

1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → 45 °C; 2 h, 45 °C; 45 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9 - 10, rt

1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → 45 °C; 2 h, 45 °C; 45 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9 - 10, rt

リファレンス

- Preparation of cyclic peptides was antibacterial compounds, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Cuprous iodide Solvents: Dimethylformamide ; 18 h, rt → 85 °C; 85 °C → rt

リファレンス

- Preparation of pyrimidinylindolecarboxamide derivatives and analogs for use as P2X7 receptor modulators, World Intellectual Property Organization, , ,

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C; 1 h, 40 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 40 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 40 °C

リファレンス

- Preparation of amide compounds as B-Raf kinase inhibitors, Japan, , ,

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Cuprous iodide Solvents: Dimethylformamide ; 18 h, rt → 85 °C; 85 °C → rt

リファレンス

- Preparation of heteroaryl amide analogs as P2X7 receptor modulators, World Intellectual Property Organization, , ,

4-(trifluoromethyl)-1H-indole-3-carbaldehyde Raw materials

4-(trifluoromethyl)-1H-indole-3-carbaldehyde Preparation Products

4-(trifluoromethyl)-1H-indole-3-carbaldehyde 関連文献

-

Xiuli Wang,Jin Li,Aixiang Tian,Guocheng Liu,Qiang Gao,Hongyan Lin,Dan Zhao CrystEngComm, 2011,13, 2194-2196

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

-

P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

959236-12-5 (4-(trifluoromethyl)-1H-indole-3-carbaldehyde) 関連製品

- 85468-38-8(3-(aminomethyl)-1H-pyridin-2-one;hydrochloride)

- 106619-08-3(Benzofuran,7-(2-oxiranyl)-)

- 1310427-46-3(2-(4-bromothiophen-2-yl)ethan-1-ol)

- 748118-43-6(2-benzyl-2-azaspiro[4.5]decane-4-carboxylic acid)

- 778536-58-6(2-amino-1-(3-chloro-4-methoxyphenyl)ethan-1-ol)

- 2228989-60-2(2-(1-bromopropan-2-yl)benzene-1,3,5-triol)

- 1172770-52-3(1-(2-Bromobutanoyl)azepane)

- 881293-46-5(N-(benzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)pyridine-4-carboxamide)

- 920376-00-7(1-2-(ethylsulfanyl)benzoyl-4-3-(3-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine)

- 77189-69-6(5-Acetoxy-2-bromo-1,4-naphthoquinone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:959236-12-5)4-(trifluoromethyl)-1H-indole-3-carbaldehyde

清らかである:99%/99%/99%

はかる:5.0g/1.0g/500.0mg

価格 ($):930.0/321.0/214.0